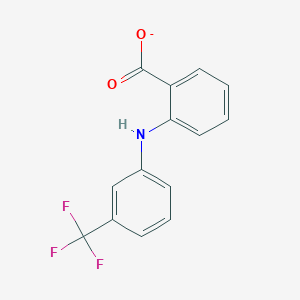

Flufenamate

Vue d'ensemble

Description

Le flufénamate est un anion d'acide monocarboxylique dérivé de l'acide flufénamique. Il appartient à la classe des dérivés de l'acide anthranilique des anti-inflammatoires non stéroïdiens (AINS). Le flufénamate est connu pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques. Il est utilisé dans le traitement des troubles musculo-squelettiques et articulaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le flufénamate peut être synthétisé par réaction de la 3-(trifluorométhyl)aniline avec l'acide 2-chlorobenzoïque en présence d'une base comme l'hydroxyde de sodium. La réaction a généralement lieu dans un solvant organique comme l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle : La production industrielle du flufénamate implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées comme la chromatographie .

Types de réactions :

Oxydation : Le flufénamate peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction du flufénamate peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le flufénamate peut participer à des réactions de substitution, en particulier à la substitution aromatique nucléophile, où le groupe trifluorométhyle peut être remplacé par d'autres nucléophiles

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates

Principaux produits formés :

Oxydation : Dérivés oxydés du flufénamate.

Réduction : Formes réduites du flufénamate.

Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant le groupe trifluorométhyle

4. Applications de recherche scientifique

Le flufénamate a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.

Biologie : Étudié pour ses effets sur les canaux ioniques et les voies de signalisation cellulaire.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, la gestion de la douleur et la cicatrisation osseuse

Industrie : Utilisé dans la formulation d'onguents et de crèmes topiques pour ses propriétés anti-inflammatoires

5. Mécanisme d'action

Le flufénamate exerce ses effets principalement en inhibant l'enzyme cyclo-oxygénase, qui est impliquée dans la synthèse des prostaglandines. En bloquant cette enzyme, le flufénamate réduit la production de prostaglandines, ce qui entraîne une diminution de l'inflammation, de la douleur et de la fièvre. De plus, le flufénamate a montré qu'il modulait les canaux ioniques et affectait les voies de signalisation cellulaire, contribuant à ses effets analgésiques et anti-inflammatoires .

Composés similaires :

Acide méfénamique : Un autre dérivé de l'acide anthranilique avec des propriétés anti-inflammatoires et analgésiques similaires.

Acide méclofénamique : Connu pour ses effets anti-inflammatoires puissants et utilisé dans le traitement de l'arthrite.

Acide niflumique : Utilisé pour ses propriétés anti-inflammatoires et analgésiques, en particulier dans le traitement de la polyarthrite rhumatoïde.

Unicité du flufénamate : Le flufénamate se démarque par son groupe trifluorométhyle unique, qui améliore ses propriétés pharmacocinétiques et sa biodisponibilité. Cette caractéristique structurelle rend le flufénamate plus efficace pour pénétrer les membranes biologiques et exercer ses effets thérapeutiques .

Applications De Recherche Scientifique

Flufenamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its effects on ion channels and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, pain management, and bone healing

Industry: Utilized in the formulation of topical ointments and creams for its anti-inflammatory properties

Mécanisme D'action

Flufenamate exerts its effects primarily by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. Additionally, this compound has been shown to modulate ion channels and affect cellular signaling pathways, contributing to its analgesic and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory and analgesic properties.

Meclofenamic Acid: Known for its potent anti-inflammatory effects and used in the treatment of arthritis.

Niflumic Acid: Used for its anti-inflammatory and analgesic properties, particularly in the treatment of rheumatoid arthritis.

Uniqueness of Flufenamate: this compound stands out due to its unique trifluoromethyl group, which enhances its pharmacokinetic properties and bioavailability. This structural feature makes this compound more effective in penetrating biological membranes and exerting its therapeutic effects .

Activité Biologique

Flufenamate, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its role as a cyclooxygenase (COX) inhibitor. However, recent studies have unveiled a broader spectrum of biological activities, including ion channel modulation, antimicrobial properties, and effects on bone healing. This article synthesizes findings from various research studies to present a comprehensive overview of the biological activities associated with this compound.

1. COX Inhibition

this compound exhibits significant inhibitory effects on both COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain. The compound's ability to reduce prostaglandin levels contributes to its anti-inflammatory properties .

2. Ion Channel Modulation

this compound has been identified as a potent modulator of ion channels, particularly the bile acid-sensitive ion channel (BASIC). Studies indicate that this compound enhances the activation of rBASIC, leading to increased ion currents. This property suggests potential therapeutic applications in conditions where ion channel dysfunction is implicated .

3. Antimicrobial Activity

Recent research has highlighted this compound's synergistic effects when combined with colistin against multidrug-resistant Gram-negative bacteria. The combination significantly reduced the minimum inhibitory concentration (MIC) of colistin by up to 512-fold, demonstrating enhanced bactericidal activity and potential for treating infections caused by resistant strains .

Table 1: Summary of Biological Activities of this compound

Case Study: Synergistic Antimicrobial Effects

A study examined the interaction between this compound and colistin against colistin-resistant (COL-R) bacterial strains. Checkerboard assays revealed fractional inhibitory concentration index (FICI) values ranging from 0.0175 to 0.375, indicating strong synergy. Time-kill assays confirmed that this combination effectively reduced viable bacterial counts significantly over a 24-hour period .

Case Study: Bone Healing Enhancement

In an animal model, topical application of butyl this compound ointment was shown to accelerate the healing of cranial defects in mice. The treatment increased the expression of bone morphogenetic protein 2 (BMP2), which is crucial for bone regeneration. Micro-CT imaging demonstrated enhanced bone formation after treatment .

Research Implications

The diverse biological activities of this compound suggest its potential as a multi-functional therapeutic agent beyond its traditional use as an NSAID. The modulation of ion channels may offer new avenues for treating conditions related to ion channel dysregulation, while its antimicrobial properties could be pivotal in addressing antibiotic resistance.

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.